Acetaldehyde, ethylhydrazone Acetaldehyde, ethylhydrazone
Brand Name: Vulcanchem
CAS No.: 20487-02-9
VCID: VC18409861
InChI: InChI=1S/C4H10N2/c1-3-5-6-4-2/h3,6H,4H2,1-2H3
SMILES:
Molecular Formula: C4H10N2
Molecular Weight: 86.14 g/mol

Acetaldehyde, ethylhydrazone

CAS No.: 20487-02-9

Cat. No.: VC18409861

Molecular Formula: C4H10N2

Molecular Weight: 86.14 g/mol

* For research use only. Not for human or veterinary use.

Acetaldehyde, ethylhydrazone - 20487-02-9

Specification

CAS No. 20487-02-9
Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
IUPAC Name N-(ethylideneamino)ethanamine
Standard InChI InChI=1S/C4H10N2/c1-3-5-6-4-2/h3,6H,4H2,1-2H3
Standard InChI Key ZVIGWRFKAYDBHV-UHFFFAOYSA-N
Canonical SMILES CCNN=CC

Introduction

Chemical Structure and Nomenclature

Acetaldehyde, ethylhydrazone is systematically named ethanal, ethylhydrazone, reflecting its formation via the reaction between acetaldehyde and ethylhydrazine. The compound’s structure consists of an acetaldehyde backbone (CH₃CHO) where the carbonyl oxygen is replaced by a hydrazone group (-NH-NH-C₂H₅). The IUPAC Standard InChIKey (ZVIGWRFKAYDBHV-UHFFFAOYSA-N) uniquely identifies its stereochemical configuration .

The molecular architecture features a planar hydrazone moiety, which influences its reactivity. Hydrazones are generally stabilized by conjugation between the nitrogen lone pairs and the adjacent carbonyl-derived π-system, rendering them less electrophilic than their aldehyde precursors . This electronic delocalization contributes to the compound’s stability under ambient conditions.

Synthesis and Reaction Mechanisms

The synthesis of acetaldehyde, ethylhydrazone involves the nucleophilic addition of ethylhydrazine to acetaldehyde, followed by dehydration. This reaction mirrors the general hydrazone formation mechanism observed in carbonyl chemistry1.

Reaction Pathway:

  • Nucleophilic Attack: Ethylhydrazine (C₂H₅-NH-NH₂) attacks the electrophilic carbonyl carbon of acetaldehyde.

  • Proton Transfer: The intermediate undergoes tautomerization, facilitated by acidic or basic conditions.

  • Dehydration: A water molecule is eliminated, yielding the hydrazone product.

Physicochemical Properties

Acetaldehyde, ethylhydrazone is a volatile organic compound with the following key properties:

PropertyValueSource
Molecular FormulaC₄H₁₀N₂
Molar Mass86.1356 g/mol
CAS Registry Number20487-02-9
Retention Index (OV-101)724
DensityNot reported-
Boiling PointNot reported-

The compound’s retention index of 724 on a non-polar OV-101 column indicates moderate polarity, consistent with its hydrazone functionality . Its volatility suggests suitability for gas chromatographic analysis, though experimental data on thermal stability remain limited.

Analytical Characterization

Gas chromatography (GC) is the primary method for analyzing acetaldehyde, ethylhydrazone. Under optimized conditions using a 25 m × 0.20 mm × 0.10 μm OV-101 column and a nitrogen/helium carrier gas, the compound elutes with a retention index of 724 . This value aligns with homologs in the hydrazone family, though direct comparisons are hindered by sparse literature.

  • IR Spectroscopy: Expected N-H stretches (~3300 cm⁻¹) and C=N stretches (~1600 cm⁻¹).

  • NMR Spectroscopy: Anticipated signals for methyl (δ ~1.0–1.5 ppm) and hydrazone protons (δ ~7.0–8.0 ppm).

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